molecular formula C14H14N2O B1194403 Phenol Blue CAS No. 2150-58-5

Phenol Blue

Cat. No.: B1194403
CAS No.: 2150-58-5
M. Wt: 226.27 g/mol
InChI Key: LHGMHYDJNXEEFG-UHFFFAOYSA-N
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Description

Phenol Blue, also known as Phenol Red, is a pH indicator commonly used in cell biology laboratories. It is a weak acid that changes color depending on the pH of the solution it is in. At a pH below 6.8, it appears yellow, while at a pH above 8.2, it turns red. This compound is widely used to monitor pH changes in cell culture media and other biological applications.

Mechanism of Action

Target of Action

Phenol Blue, also known as N,N-Dimethylindoaniline, is a solvatochromic, nonfluorescent dye Phenolic compounds, a group to which this compound belongs, are known to interact with proteins, altering their structure and properties .

Mode of Action

Phenolic compounds can form complexes with proteins via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The interaction of this compound with its targets could lead to conformational changes in the protein, resulting in the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .

Biochemical Pathways

Phenolic compounds are known to play a role in various biological activities and defense mechanisms in plants . They are involved in the shikimate/chorismate or succinylbenzoate pathway, which produces the phenylpropanoid derivatives, and the acetate/malonate or polyketide pathway, which produces simple phenols .

Pharmacokinetics (ADME Properties)

It’s important to note that the bioavailability of phenolic compounds can be influenced by factors such as absorption rate, water solubility, and stability in alkaline and neutral media .

Result of Action

The interaction of phenolic compounds with proteins can affect their nutritional and functional properties as well as their bioactivities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of phenolic compounds, their molecular weight and structure, ions/cofactors, and conditions of the system can determine the precipitation or solubilization of the complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol Blue can be synthesized through the reaction of phenol with formaldehyde in the presence of a base. The reaction involves the condensation of phenol and formaldehyde to form a phenolic resin, which is then further processed to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with formaldehyde under controlled conditions. The reaction is typically carried out in a reactor where phenol and formaldehyde are mixed in the presence of a catalyst, such as sodium hydroxide. The mixture is heated to promote the condensation reaction, and the resulting product is purified through distillation and crystallization processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include sodium dichromate and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of hydroquinones. Reducing agents such as sodium borohydride and tin(II) chloride are commonly used.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. These reactions typically occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, potassium permanganate, acidic conditions.

    Reduction: Sodium borohydride, tin(II) chloride, neutral or slightly acidic conditions.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and catalysts like aluminum chloride.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols

Scientific Research Applications

Phenol Blue is extensively used in various scientific research fields:

    Chemistry: As a pH indicator in titrations and other analytical procedures.

    Biology: To monitor pH changes in cell culture media, ensuring optimal conditions for cell growth.

    Medicine: In diagnostic tests to measure pH levels in bodily fluids.

    Industry: Used in the production of dyes, plastics, and pharmaceuticals.

Comparison with Similar Compounds

Phenol Blue is similar to other pH indicators such as:

    Bromothymol Blue: Changes color from yellow to blue over a pH range of 6.0 to 7.6.

    Methyl Red: Changes color from red to yellow over a pH range of 4.4 to 6.2.

    Cresol Red: Changes color from yellow to red over a pH range of 7.2 to 8.8.

Uniqueness: this compound is unique in its specific pH range and color change properties, making it particularly useful for monitoring pH changes in cell culture media and other biological applications.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one
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InChI

InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGMHYDJNXEEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
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DSSTOX Substance ID

DTXSID0062210
Record name 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-
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Molecular Weight

226.27 g/mol
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Physical Description

Dark brown powder; [MSDSonline]
Record name Phenol blue
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CAS No.

2150-58-5
Record name 4-[[4-(Dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one
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Record name Phenol Blue
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Record name 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-
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Record name 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-
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Record name 4-[[4-(dimethylamino)phenyl]imino]cyclohexa-2,5-dien-1-one
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Record name N,N-Dimethylindoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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